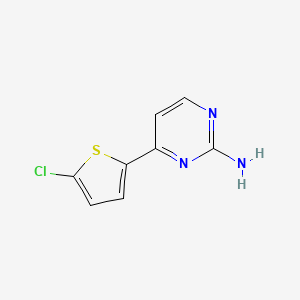

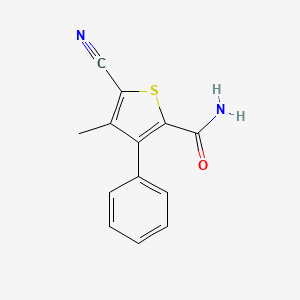

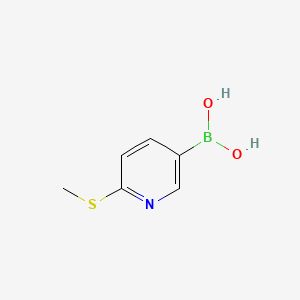

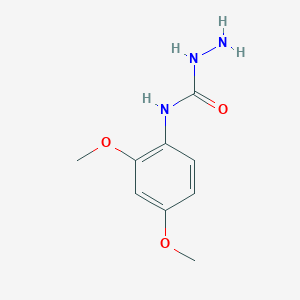

5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide (CMPC) is a small molecule that has been widely studied in the scientific community due to its unique structure and potential applications in biological research. It has been used in a variety of research applications, such as in vivo and in vitro experiments, to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of the molecule. Additionally, the advantages and limitations of using CMPC in lab experiments will be discussed, as well as potential future directions for research involving the molecule.

Aplicaciones Científicas De Investigación

Radical Cyclizations in Organic Synthesis

Radical cyclization reactions are pivotal in organic synthesis, facilitating the construction of complex carbo- and heterocyclic compounds, including natural products and therapeutically significant materials. The regiochemistry of these reactions, influenced by factors like reaction temperature and the nature of substituents, is crucial for synthesizing specific molecular architectures. For example, the introduction of a phenylthio group can significantly affect the cyclization pathway, demonstrating the importance of specific functional groups in directing chemical reactions (Ishibashi & Tamura, 2004).

Stereochemistry and Pharmacological Profile

The stereochemistry of compounds plays a vital role in their pharmacological properties. Studies on enantiomerically pure compounds related to piracetam have shown that the configuration of stereocenters directly influences biological activity. This highlights the potential of specific structural modifications, including those in compounds like 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide, to improve therapeutic profiles (Veinberg et al., 2015).

Synthetic Applications and Heterocyclic Chemistry

The synthesis of heterocyclic compounds is a significant area of research with applications in drug discovery and materials science. Compounds with thiophene moieties, similar to this compound, are valuable intermediates in synthesizing various heterocycles. Their utility demonstrates the importance of exploring novel synthetic routes and chemical transformations for developing new materials and pharmaceuticals (Gomaa & Ali, 2020).

Supramolecular Chemistry and Self-assembly

Benzene-1,3,5-tricarboxamide derivatives exemplify the potential of aromatic compounds in forming supramolecular structures through hydrogen bonding. This aspect of molecular design is crucial for developing nanotechnology and biomedical applications, suggesting that similar structural motifs in compounds like this compound could lead to novel self-assembling materials (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

The safety information for 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements include H302, H312, and H332, which refer to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . Various precautionary statements are also provided .

Propiedades

IUPAC Name |

5-cyano-4-methyl-3-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-8-10(7-14)17-12(13(15)16)11(8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZHNCQVFOLOEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=CC=CC=C2)C(=O)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377285 |

Source

|

| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70541-99-0 |

Source

|

| Record name | 5-Cyano-4-methyl-3-phenyl-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70541-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl N-[2-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B1303061.png)

![Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B1303073.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)

![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)

![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-propanol](/img/structure/B1303097.png)